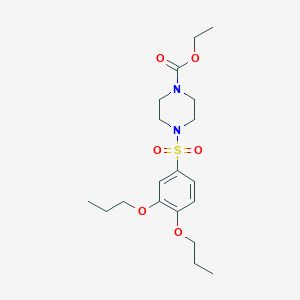
Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate, also known as DPP, is a compound that belongs to the class of sulfonyl piperazine derivatives. It has been widely studied for its potential as a therapeutic agent in various diseases due to its unique chemical structure and pharmacological properties.
作用机制
The exact mechanism of action of Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDAC, which are involved in cancer progression and inflammation. This compound also activates the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. Furthermore, this compound has been shown to modulate the activity of ion channels such as TRPV1 and TRPA1, which are involved in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to modulate pain sensation by activating or inhibiting ion channels such as TRPV1 and TRPA1.
实验室实验的优点和局限性
One of the major advantages of Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate is its unique chemical structure, which allows it to target multiple pathways involved in various diseases. This compound also exhibits low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can hinder its bioavailability and pharmacokinetics.
未来方向
There are several future directions for Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate research. One possible direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and bioavailability of this compound in vivo to determine its potential as a therapeutic agent. Furthermore, future research can focus on identifying the exact mechanisms of action of this compound and its potential as a combination therapy with other drugs. Finally, this compound can be studied for its potential in other diseases such as diabetes and cardiovascular diseases.
Conclusion:
In conclusion, this compound or this compound is a compound that belongs to the class of sulfonyl piperazine derivatives. It has been widely studied for its potential as a therapeutic agent in various diseases due to its unique chemical structure and pharmacological properties. This compound exhibits anti-cancer activity, anti-inflammatory properties, and neuroprotective effects. It has several advantages such as its unique chemical structure and low toxicity, but it also has limitations such as its poor solubility in aqueous solutions. Future research can focus on optimizing the synthesis method, studying the pharmacokinetics and bioavailability, identifying the exact mechanisms of action, and exploring its potential in other diseases.
合成方法
The synthesis of Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate involves the reaction of 3,4-dipropoxybenzenesulfonyl chloride with piperazine-1-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 130-132°C. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学研究应用
Ethyl 4-(3,4-dipropoxybenzenesulfonyl)piperazine-1-carboxylate has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease models.
属性
IUPAC Name |
ethyl 4-(3,4-dipropoxyphenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O6S/c1-4-13-26-17-8-7-16(15-18(17)27-14-5-2)28(23,24)21-11-9-20(10-12-21)19(22)25-6-3/h7-8,15H,4-6,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUHMWZLFNERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-1H-indole-2-carboxylate](/img/structure/B2529383.png)
![3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2529385.png)
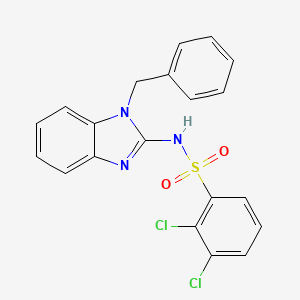
![8-(4-Chlorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2529387.png)


![3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2529395.png)
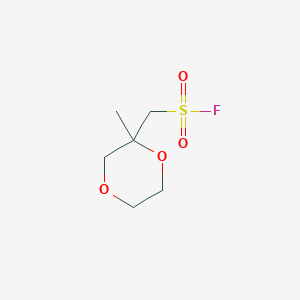
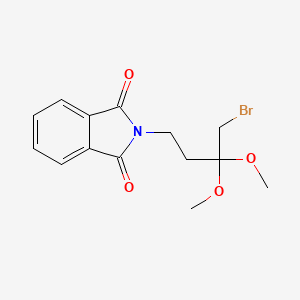
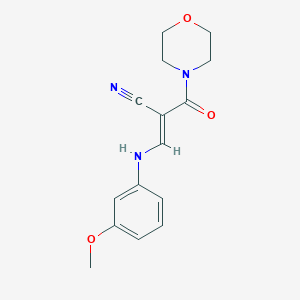

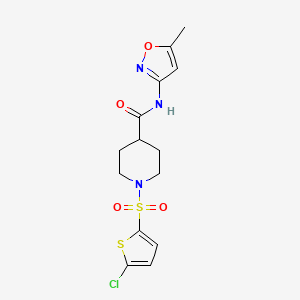
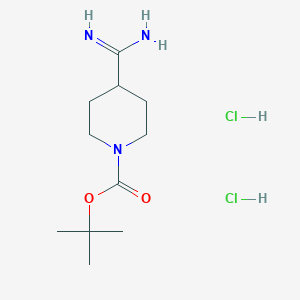
![1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2529405.png)